7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 1,3-benzodioxole moiety at the 7-position and a methylsulfanyl group at the 2-position. Triazolopyrimidines are privileged scaffolds in medicinal chemistry due to their structural rigidity, which facilitates target binding and resistance to enzymatic degradation .
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-20-13-15-12-14-5-4-9(17(12)16-13)8-2-3-10-11(6-8)19-7-18-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVDSXJNHFDLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326525 | |
| Record name | 7-(1,3-benzodioxol-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439108-52-8 | |
| Record name | 7-(1,3-benzodioxol-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that integrates a triazole and pyrimidine ring with a benzodioxole moiety and a methylsulfanyl group. This unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and drug design. Recent studies have highlighted its promising anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 270.31 g/mol. The presence of the benzodioxole group is significant for enhancing pharmacological properties, while the triazolo and pyrimidine components provide versatility in biological activity.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity through several mechanisms:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Cell Cycle Arrest : Studies have shown that this compound can induce G2/M phase arrest in cancer cell lines, disrupting normal cell cycle progression and leading to cell death .
- ERK Signaling Pathway Modulation : It has been demonstrated that the compound affects the ERK signaling pathway, reducing phosphorylation levels of key proteins involved in cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer effects, this compound also exhibits antimicrobial properties . It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial biofilms further enhances its therapeutic potential against infections .
Comparative Biological Activity
A comparison of similar compounds reveals the unique efficacy of this compound in terms of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Aryl-[1,2,4]triazolo[1,5-a]pyrimidines | Aryl substituents instead of benzodioxole | Anticancer activity |
| 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidines | Methyl group at position 6 | Antimicrobial properties |
| Benzodioxole derivatives | Varying substituents on benzodioxole | Diverse pharmacological effects |
The unique combination of the benzodioxole moiety with the triazolo-pyrimidine framework enhances its selectivity and potency compared to other derivatives lacking these features.
Case Studies
Several case studies illustrate the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines (e.g., MGC-803, HCT-116) with IC50 values ranging from 9.47 to 13.1 μM. These values indicate a stronger potency compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways and regulates apoptosis-related proteins such as Bcl-2 and Bax .
- Antimicrobial Efficacy : The compound was tested against Gram-positive bacteria and exhibited significant antimicrobial activity with minimal cytotoxicity towards human cells .
Comparison with Similar Compounds
Key Observations :
- The cyanophenyl derivative (C₂₁H₁₁N₅O₂) emphasizes electronic effects for CNS targeting, whereas bromophenyl analogs (e.g., 8l) prioritize halogen-mediated hydrophobic interactions .
- Methylsulfanyl in the target compound may enhance solubility compared to bulkier substituents like cyanophenyl.
Sulfanyl-Containing Triazolopyrimidines
Sulfanyl groups at the 2-position influence metabolic stability and binding affinity:
Key Observations :
- Chlorobenzylsulfanyl derivatives (e.g., C₁₃H₁₁ClN₄S) may exhibit improved antifungal activity due to halogenated aromatic systems .
- The target compound’s methylsulfanyl group offers a balance between lipophilicity and steric hindrance compared to benzylthio analogs.
Alkoxy/Phenoxy-Substituted Derivatives
Alkoxy and phenoxy groups at the 7-position modulate anticonvulsant and antiproliferative activities:
Key Observations :
- Longer alkoxy chains (e.g., heptyloxy in 3f) enhance anticonvulsant efficacy but reduce synthetic yield compared to shorter chains (e.g., butoxy in 3c) .
- The target compound’s benzodioxole group may confer superior metabolic stability over alkoxy groups prone to oxidative cleavage.
Halogenated and Trifluoromethyl Derivatives
Halogen and trifluoromethyl groups improve antifungal and pharmacokinetic properties:
Q & A
Q. What are the optimal synthetic routes for preparing 7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via multi-component condensation reactions involving 3-amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes, and β-keto esters. Microwave-assisted synthesis (e.g., 323 K for 30 min in ethanol) significantly improves reaction efficiency by reducing side products and enhancing yield . Purification via recrystallization from ethanol or acetone ensures high purity (>95%) .
- Key Parameters :
- Solvent: Ethanol or acetone for recrystallization.
- Microwave conditions: 323 K, 30 min.
- Yield optimization: Stoichiometric ratio (1:1:1) of reactants.
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its conformation?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.5884 Å, b = 10.7303 Å) reveal planar triazolopyrimidine rings and π-π stacking interactions (centroid distances: 3.63–3.88 Å) .
- Complementary Techniques :
- ¹H NMR : Key signals include δ 10.89 (s, NH) and δ 2.59 (s, methylsulfanyl group) .
- DFT Calculations : Validate bond lengths/angles (e.g., C–S bond: 1.74 Å) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties and binding affinity to biological targets?
Q. What strategies resolve contradictions in reported bioactivity data for triazolopyrimidine derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antitrypanosomal vs. kinase inhibition) often arise from assay conditions (e.g., cell lines, incubation time). Systematic meta-analysis of published data, coupled with standardized in vitro assays (e.g., MTT for cytotoxicity), can clarify structure-activity relationships (SAR) .
Q. How are stereochemical outcomes and supramolecular interactions analyzed in crystallographic studies?
- Methodological Answer : Dihedral angles (e.g., 87.03° between triazolopyrimidine and benzodioxolyl rings) and hydrogen-bonding networks (e.g., N–H···O interactions) are quantified using SHELXTL software. Thermal ellipsoid plots reveal dynamic disorder in crystal lattices .
- Validation :
- R-Factor : Aim for R < 0.05 after refinement .
- Hirshfeld Surface Analysis : Visualize intermolecular contacts (e.g., C–H···π interactions) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Mass spectrometry identifies major degradation products (e.g., sulfoxide derivatives from methylsulfanyl oxidation) .
- Key Metrics :
- pH Stability : Test in buffers (pH 1.2–7.4).
- Light Sensitivity : Use amber vials to prevent photolysis.
Data Contradiction Analysis
Q. How to reconcile divergent reports on the compound’s enzymatic inhibition potency?
- Resolution Strategy : Compare assay protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
